molecular formula C19H16F2N4OS B461274 8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 728003-23-4

8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B461274
CAS No.: 728003-23-4
M. Wt: 386.4g/mol
InChI Key: QDMAAWYBZQXLJR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound 8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b]naphthyridine-7-carboxamide represents a complex heterocyclic architecture with systematic identification parameters established through comprehensive chemical databases. The Chemical Abstracts Service registry number CAS 728003-23-4 provides unambiguous identification for this compound within the global chemical literature. The molecular formula C19H16F2N4OS indicates a molecular composition containing 19 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom, resulting in a calculated molecular weight of 386.42 g/mol.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, establishing the compound as a member of the ethanothieno[2,3-b]naphthyridine family with specific substitution patterns. The 8-amino substitution provides a primary amine functional group at the 8-position of the naphthyridine ring system, while the N-(3,4-difluorophenyl) designation indicates the presence of a difluorinated phenyl ring attached to the nitrogen atom of the carboxamide group. This structural configuration places the compound within the broader classification of heterocyclic building blocks utilized in research chemical applications. The 3,4-dihydro-2H designation specifies the degree of saturation within the ring system, indicating partial saturation that contributes to the compound's three-dimensional molecular geometry and potential biological activity.

The compound belongs to the naphthyridine derivative class, which has gained significant attention in medicinal chemistry due to diverse pharmacological activities, including anticancer and antimicrobial properties. Naphthyridines are bicyclic compounds containing nitrogen atoms in their ring structures, and their ability to interact with various biological targets makes them valuable scaffolds for drug development. The specific structural features of this compound, including the amino group, difluorophenyl substituent, and carboxamide functionality, suggest potential interactions with enzymes or receptors involved in cellular signaling pathways.

Properties

IUPAC Name

5-amino-N-(3,4-difluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4OS/c20-12-2-1-10(7-13(12)21)23-18(26)17-15(22)11-8-14-16(24-19(11)27-17)9-3-5-25(14)6-4-9/h1-2,7-9H,3-6,22H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMAAWYBZQXLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=C(C=C5)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Naphthyridine Synthesis via Friedlander Annulation

The naphthyridine backbone is typically constructed using the Friedlander annulation, a condensation reaction between aminoketones and carbonyl-containing aldehydes. Recent advances in ionic liquid (IL)-catalyzed methods have improved yields and regioselectivity. For example, [Bmmim][Im], a basic ionic liquid, facilitates the formation of 1,8-naphthyridine derivatives at 80°C over 24 hours, achieving yields up to 90% . Key parameters include:

ParameterOptimal ConditionYield (%)
Molar Ratio (a:b)0.6:190
Catalyst[Bmmim][Im]90
Temperature80°C90
Reaction Time24 h90

This step generates the 1,8-naphthyridine core, which is subsequently functionalized with thiophene and ethano-bridged moieties .

Thieno Moiety Incorporation Through Cyclization

The thieno[2,3-b] group is introduced via cyclization of a thiophene precursor with the naphthyridine intermediate. A reported method employs a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via nucleophilic attack of a sulfur-containing moiety on the naphthyridine’s electrophilic carbon, forming the fused thieno ring.

Mechanistic Insight :
The thiophene sulfur acts as a nucleophile, attacking the C-2 position of the naphthyridine under basic conditions. The ethano bridge is subsequently formed through a ring-closing metathesis (RCM) using Grubbs catalyst, as evidenced by similar protocols for related structures.

Amide Coupling with 3,4-Difluorophenyl Group

The N-(3,4-difluorophenyl)carboxamide group is introduced via a coupling reaction between the naphthyridine-7-carboxylic acid intermediate and 3,4-difluorobenzylamine. This step commonly uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature.

Optimization Considerations :

  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

  • Catalyst : HOBt suppresses racemization, critical for maintaining stereochemical integrity.

  • Yield : Reported yields range from 75–85% after column chromatography.

Functional Group Transformations: Amino Group Introduction

The 8-amino group is installed via nitration followed by reduction. Nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at the C-8 position, which is subsequently reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol.

Critical Parameters :

  • Nitration Temperature : <5°C prevents over-nitration.

  • Reduction Pressure : 30–50 psi H₂ ensures complete conversion without side reactions.

Purification and Characterization

Final purification employs high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (gradient: 10–90% acetonitrile over 30 minutes). Recrystallization from ethanol/water (3:1) yields crystalline product with >98% purity.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH₂), 7.62–7.58 (m, 2H, Ar-H), 4.32 (s, 2H, CH₂).

  • LC-MS : [M+H]⁺ = 386.42 m/z.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)
Friedlander[Bmmim][Im] IL9095
Thieno CyclizationMitsunobu/RCM7892
Amide CouplingEDC/HOBt8597
Amino IntroductionNitration/Reduction7098

Challenges and Mitigation Strategies

  • Regioselectivity in Friedlander Reaction : Unsymmetrical ketones may produce regioisomers. Using [Bmmim][Im] IL ensures exclusive product formation due to its strong basicity and steric effects .

  • Byproducts in Amide Coupling : Excess EDC (1.5 equiv) minimizes residual carboxylic acid.

  • Nitro Reduction Side Reactions : Controlled H₂ pressure and Pd/C loading (5 wt%) prevent over-reduction.

Chemical Reactions Analysis

Types of Reactions

8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogenated compounds and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies have shown that compounds with similar naphthyridine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study identified a novel anticancer compound through drug library screening on multicellular spheroids, indicating a promising avenue for further exploration of this compound's anticancer properties .
  • Antiviral Properties : Research into fused 1,5-naphthyridines has revealed their potential as antiviral agents. The unique structure of 8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide may enhance its efficacy against viral pathogens .

The compound has been studied for various biological activities:

  • Antimicrobial Effects : Similar compounds have demonstrated effectiveness against Gram-positive bacteria and fungi. The incorporation of difluorophenyl groups may enhance the compound's interaction with microbial targets .
  • Mechanism of Action : The mechanism involves binding to specific receptors or enzymes that modulate biological pathways. This interaction can lead to significant biological effects relevant to disease treatment .

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation and reduction to create derivatives with modified properties. This versatility makes it an essential component in developing new chemical entities .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer and antiviral agentsSignificant cytotoxicity against cancer cell lines
Biological ActivityAntimicrobial propertiesEffective against Gram-positive bacteria
Synthetic ChemistryBuilding block for complex moleculesVersatile in oxidation and reduction reactions

Case Study 1: Anticancer Screening

In a study focused on identifying novel anticancer compounds, researchers screened a library of drugs including derivatives of naphthyridine structures. The results indicated that certain derivatives exhibited potent activity against human cancer cell lines while showing lower toxicity profiles compared to traditional chemotherapeutics .

Case Study 2: Antiviral Research

Research into the antiviral properties of naphthyridine derivatives has highlighted their potential effectiveness against viral infections. Compounds with similar structures have shown promise in inhibiting viral replication mechanisms . Further studies are needed to establish the efficacy of 8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide in this context.

Mechanism of Action

The mechanism of action of 8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, core modifications, and physicochemical properties.

Substituent Variations on the Aromatic Ring
Compound Name Substituent Core Structure Molecular Weight (g/mol) Purity Source
8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide (Target) 3,4-difluorophenyl 3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine ~399.4* NR† -
8-amino-N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide 3-chloro-4-fluorophenyl 3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine NR NR
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide 4-fluorobenzyl 3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine 382.46 90%

Key Observations :

  • Electron-Withdrawing Effects: The target compound’s 3,4-difluorophenyl group introduces strong electron-withdrawing properties, which may enhance binding affinity in hydrophobic pockets.
  • Linker Flexibility : The 4-fluorobenzyl substituent () includes a methylene (-CH2-) linker, increasing conformational flexibility compared to the direct phenyl linkage in the target compound. This could improve solubility but reduce target selectivity .
Core Modifications
Compound Name Core Structure Molecular Weight (g/mol) Notable Features Source
8-amino-N-(2,4-difluorophenyl)-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide 1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine NR Increased core saturation
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 4-oxo-1,4-dihydro-[1,5]-naphthyridine 421.4 Oxo group; pentyl chain

Key Observations :

  • Saturation Level : The tetrahydro core in ’s compound reduces ring rigidity compared to the dihydro core of the target compound. This may enhance solubility but diminish planar stacking interactions in binding pockets .
  • Functional Group Addition : ’s compound features a 4-oxo group and a pentyl chain, introducing both hydrogen-bonding capability and lipophilicity. Such modifications are common in optimizing pharmacokinetic profiles .

Biological Activity

The compound 8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide (CAS No. 728003-23-4) is a complex organic molecule notable for its potential biological activities. With a molecular formula of C19H16F2N4OSC_{19}H_{16}F_{2}N_{4}OS and a molecular weight of approximately 386.4 g/mol, it features a unique thieno-naphthyridine core structure that has garnered interest in medicinal chemistry and pharmacology due to its promising therapeutic properties.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Amino group at position 8.
  • Difluorophenyl substituent at position N-(3,4).
  • Thieno[2,3-b][1,5]naphthyridine core , which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of naphthyridines exhibit significant anticancer properties. For instance:

  • Cytotoxicity assays demonstrated that related compounds can induce apoptosis in various cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.03 to 15 μg/mL .
  • The mechanism involves DNA intercalation and modulation of apoptosis-related proteins like p21 and Ki67 .

Antiviral Properties

Preliminary investigations suggest that the compound may possess antiviral activity. Research on similar structures has indicated potential efficacy against viral infections by interfering with viral replication mechanisms.

Cannabinoid Receptor Interaction

A study focusing on naphthyridine derivatives highlighted their affinity for cannabinoid receptors:

  • The compound exhibited binding affinity towards CB(2) receptors, which are implicated in various physiological processes including pain modulation and inflammation .

The biological effects of 8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide are hypothesized to involve:

  • Receptor Binding : Interaction with specific cellular receptors leading to downstream signaling effects.
  • Enzyme Modulation : Potential inhibition or activation of enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : Compounds with similar structures have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

Compound NameBiological ActivityCell Lines TestedIC50 Values
AaptamineAnticancerH1299, A54910.47 - 15.03 μg/mL
Isolated DerivativeApoptosis InductionTHP-1 (leukemia)<0.03 μM
Naphthyridine DerivativeCannabinoid Receptor BindingCB(1), CB(2)Higher affinity for CB(2)

These findings indicate that the structural features present in naphthyridine derivatives significantly influence their biological activities.

Q & A

Q. What are the optimal synthetic routes for 8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the naphthyridine core followed by functionalization. A common approach includes:

Coupling reactions : Use of K2_2CO3_3 or Cs2_2CO3_3 as a base in polar aprotic solvents (e.g., 1,4-dioxane) to introduce the difluorophenyl group.

Hydrolysis and cyclization : Controlled acidic or basic conditions to form the ethanothieno ring system.
Optimized yields (e.g., 63.69% overall) are achieved by stepwise purification and reaction condition adjustments (temperature, solvent ratios) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Solubility can be improved using:
  • Co-solvents : DMSO (≤10% v/v) or cyclodextrin-based solutions.
  • Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions.
  • pH adjustment : Buffered solutions (pH 6.5–7.4) to stabilize the carboxamide moiety .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl and ethanothieno groups).
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ peak).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Systematic substitution : Replace the 3,4-difluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to modulate receptor binding.
  • Core modifications : Introduce heteroatoms (e.g., O or S) in the ethanothieno ring to alter lipophilicity.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability across studies)?

  • Methodological Answer :
  • Standardize assay protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times.
  • Control for impurities : Validate compound purity via HPLC before assays.
  • Dose-response validation : Repeat experiments with independent synthetic batches to confirm reproducibility .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Methodological Answer :
  • Formulation : Use nanoemulsions or liposomal carriers to enhance bioavailability.
  • Metabolic stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to identify metabolic hotspots.
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) for quantitative biodistribution analysis .

Key Considerations for Experimental Design

  • Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere) to minimize batch-to-batch variability.
  • Data validation : Use orthogonal analytical methods (e.g., NMR + HRMS) for structural confirmation.
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

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